6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
6-bromo-5-(2-oxopropyl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-5(13)2-6-3-8-9(4-7(6)11)15-10(14)12-8/h3-4H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVRRNIBBFAAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1Br)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-hydroxyacetophenone Intermediate
2-Amino-4-bromo-phenol undergoes sequential treatment with carbon disulfide (CS₂) and potassium carbonate (K₂CO₃) in ethanol/water (5:1) at 80°C for 3 hours to form 5-bromo-2-mercaptobenzoxazole. Chlorination with thionyl chloride (SOCl₂) and catalytic DMF in dichloromethane (DCM) yields 5-bromo-2-chlorobenzoxazole, which is hydrolyzed to the corresponding oxazolone under basic conditions.
Introduction of the 2-Oxopropyl Group
The oxopropyl side chain is introduced via nucleophilic alkylation. In a representative procedure:
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Reagents : 5-Bromo-benzoxazol-2(3H)-one (1.0 equiv), 3-bromo-2-propanone (1.2 equiv), K₂CO₃ (1.5 equiv), KI (0.1 equiv), acetone (solvent).
-
Workup : The mixture is poured into ice water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 10:1).
Key Data :
Multi-Step Approach via Directed Ortho-Metalation
Regioselective bromination and functionalization are achieved using directed metalation strategies:
Directed Bromination of Benzoxazolone Precursors
2-Hydroxyacetophenone derivatives are treated with N-bromosuccinimide (NBS) in acetic acid at 0°C, selectively brominating the para position to the acetyl group. The resulting 5-bromo-2-hydroxyacetophenone is cyclized with urea at 140°C to form the benzoxazolone core.
Side-Chain Elaboration
The acetyl group is converted to the oxopropyl moiety via Wittig reaction or keto-enol tautomerization. For example:
-
Reagents : 5-Bromo-benzoxazol-2(3H)-one (1.0 equiv), methyl vinyl ketone (1.5 equiv), BF₃·Et₂O (catalyst), DCM (solvent).
Key Data :
A streamlined method combines benzoxazolone formation and side-chain introduction in a single reactor:
Reaction Setup
A mixture of 2-amino-4-bromo-phenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and polyphosphoric acid (PPA) is heated at 120°C for 6 hours. The reaction proceeds via condensation, cyclization, and simultaneous oxidation.
Workup and Isolation
The crude product is neutralized with NaHCO₃, extracted with DCM, and recrystallized from ethanol to afford the title compound.
Key Data :
Comparative Analysis of Synthetic Routes
The following table evaluates the efficiency of primary methods:
Challenges and Optimization Strategies
Regioselectivity in Bromination
Bromine incorporation at position 6 (relative to the oxazolone oxygen) demands careful substrate design. Electronic directing groups (e.g., acetyl) enhance para-bromination.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or oxazole groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
The molecular structure can be represented using SMILES notation: O=C1OC2=CC(Br)=C(CC(C)=O)C=C2N1 .
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Case studies have indicated its potential as an anti-cancer agent due to its ability to inhibit specific pathways involved in tumor growth.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and lung cancer cells, suggesting its potential as a lead compound for further development.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Example of Synthesis
Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activity. This process typically involves nucleophilic substitution reactions or coupling reactions with other active pharmaceutical ingredients (APIs).
Materials Science
In materials science, this compound is investigated for its potential use in developing new materials with specific optical or electronic properties. Its bromine content and aromatic structure may contribute to enhanced stability and performance in various applications.
Research Findings
Recent studies have reported the incorporation of this compound into polymer matrices, leading to materials with improved mechanical properties and thermal stability. These findings open avenues for applications in coatings and advanced composites.
Comparison of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Journal of Medicinal Chemistry |
| A549 (Lung Cancer) | 15.0 | Journal of Medicinal Chemistry |
Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Nucleophilic Substitution | This compound | Novel Derivative A |
| Coupling Reaction | API X | Novel Derivative B |
Mechanism of Action
The mechanism of action of 6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and oxazole groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Pharmacological Activity and Sigma Receptor Interactions
Sigma-2 Receptor Binding :
Benzo[d]oxazol-2(3H)-one derivatives are implicated in sigma-2 receptor models, where the bromine atom and hydrophobic substituents (e.g., 2-oxopropyl) align with receptor-binding pockets . For example, 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one (logP = 2.09) exhibits moderate lipophilicity, while the 2-oxopropyl group in the target compound likely increases logP, enhancing membrane permeability .- Apoptotic Activity : Analogs like CB-64D (a sigma-2 agonist) induce caspase-independent apoptosis in breast cancer cells (EC₅₀ = 10–20 µM) . The 2-oxopropyl group in the target compound may mimic the hydrophobic regions of such agonists, though potency differences are expected due to steric and electronic effects.
- Selectivity: Substitution patterns critically influence sigma-1/sigma-2 selectivity. For instance, tetrahydroisoquinolinyl benzamides show >100-fold selectivity for sigma-2 receptors, whereas simpler brominated benzoxazolones (e.g., 5-bromo derivatives) lack selectivity . The 5-(2-oxopropyl) group in the target compound may improve sigma-2 specificity by occupying an aliphatic hydrophobic pocket .
Biological Activity
6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one, identified by its CAS number 1398496-40-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its neuroprotective effects, antimicrobial properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C10H8BrNO3
- Molecular Weight : 270.08 g/mol
- Purity : Typically around 95%-97% in commercial samples .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly against β-amyloid-induced toxicity in neuronal cell lines.
The compound has been shown to:
- Increase Cell Viability : In PC12 cells treated with Aβ25-35, the compound significantly increased cell viability at concentrations as low as 1.25 μg/mL .
- Modulate Signaling Pathways : It promotes phosphorylation of Akt and GSK-3β while inhibiting NF-κB expression, suggesting a protective mechanism against apoptosis and neuroinflammation .
In Vivo Studies
In zebrafish models, this compound exhibited lower toxicity compared to donepezil, indicating a favorable safety profile for potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. A review of oxazole derivatives indicated that similar compounds exhibit a broad spectrum of antimicrobial activity against various pathogens.
Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for related oxazole compounds:
| Compound | MIC (µg/ml) against Candida spp. | MIC (µg/ml) against Bacterial Strains |
|---|---|---|
| 6-Bromo derivative | 1.6 - 3.2 | Varies (specific data not available) |
| Fluconazole | 3.2 | More potent against C. albicans |
While specific data for this compound is limited, it is expected that it may share similar antimicrobial properties due to its structural characteristics .
Case Studies and Research Findings
- Neuroprotection Against Aβ Toxicity : In vitro studies demonstrated that the compound significantly reduced apoptosis markers and inflammation-related factors in neuronal cells exposed to Aβ25-35 .
- Antimicrobial Studies : Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting lower MIC values than standard drugs like ampicillin and fluconazole .
Q & A
Q. What are the optimized synthetic routes for preparing 6-bromo-substituted benzoxazolone derivatives, and how do reaction conditions influence yield?
Answer: Bromo-substituted benzoxazolones are typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example:
- General Procedure A (): React benzo[d]oxazol-2(3H)-one with dibromoalkanes (e.g., 1,4-dibromobutane) in anhydrous DMF using K₂CO₃ as a base at 60°C for 3 hours. Yields range from 58% to 62% after column chromatography (PE/EA eluent).
- Friedel-Crafts acylation (): Bromoacetyl bromide reacts with benzoxazolone derivatives in the presence of AlCl₃, followed by ketone reduction (NaBH₄) and substitution with amines (e.g., tBuNH₂).
Key factors affecting yield:
Q. How can researchers confirm the structural integrity of 6-bromo-5-(2-oxopropyl)benzoxazolone derivatives using spectroscopic methods?
Answer: Combined spectroscopic techniques are critical:
- ¹H/¹³C NMR :
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₈H₆BrNO₂: calcd. 228.04; found 228.03) ().
- Elemental analysis : Validate C/H/N ratios (e.g., theoretical C 42.13%, H 2.65%; experimental C 42.10%, H 2.67%) ().
Troubleshooting : Discrepancies in NMR splitting patterns may indicate incomplete substitution or regioisomer formation. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods guide the design of 6-bromo-benzoxazolone derivatives for target-specific pharmacological activity?
Answer:
- Molecular docking : Screen derivatives against targets like TNIK (colorectal cancer) or sigma-1 receptors (neurodegeneration). For example, benzo[d]oxazol-2(3H)-one derivatives showed TNIK inhibition (IC₅₀ = 0.8 μM) via hydrophobic interactions with kinase domains ().
- Free energy perturbation (FEP) : Predict binding affinity changes upon bromine substitution. Studies on β₂-adrenoceptor ligands () highlight the role of halogen bonding in stabilizing ligand-receptor complexes.
- MD simulations : Assess conformational stability of the 2-oxopropyl side chain in aqueous environments .
Q. What strategies resolve contradictions in biological activity data for bromo-benzoxazolones across different assays?
Answer:
- Dose-response validation : Re-test compounds in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement ().
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated dehalogenation) that may skew IC₅₀ values.
- Solubility correction : Adjust DMSO concentrations (≤0.1% v/v) to avoid false negatives in cell-based assays .
Q. How can researchers optimize regioselectivity in bromoalkylation reactions of benzoxazolone scaffolds?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at specific positions to steer bromine addition.
- Catalytic systems : Use Cu(I)/ligand complexes to favor C5 bromination over C6 ().
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., mono-brominated intermediates), while prolonged heating drives thermodynamic stability .
Q. What in vitro models are suitable for evaluating the dual dopamine D2/H3 receptor activity of benzoxazolone derivatives?
Answer:
- D2 receptor agonism : Measure cAMP inhibition in HEK293 cells expressing human D2 receptors (EC₅₀ ≤ 50 nM for lead compounds) ().
- H3 receptor antagonism : Use histamine-induced GTPγS binding assays in Sf9 insect cell membranes.
- Selectivity profiling : Counter-screen against off-target receptors (e.g., sigma-1, serotonin 5-HT2A) to minimize polypharmacology risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
